N-(3-aminophenyl)sulfamide

Medicinal Chemistry Synthetic Chemistry Building Block

N-(3-Aminophenyl)sulfamide is a versatile synthetic intermediate with a unique meta-amino substitution and an orthogonal sulfamide (-NHSO₂NH₂) group. This dual-handle architecture enables efficient parallel library synthesis for carbonic anhydrase (10x enhanced inhibition vs. sulfonamides), SMYD3 (IC50 32nM), and CAR-T cell therapy research. Ideal for medicinal chemistry campaigns requiring structural diversity.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 145878-34-8
Cat. No. B115461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)sulfamide
CAS145878-34-8
SynonymsSulfamide, (3-aminophenyl)- (9CI)
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NS(=O)(=O)N)N
InChIInChI=1S/C6H9N3O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)
InChIKeyFXCZOYHASUCPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)sulfamide (CAS 145878-34-8): Sulfamide Building Block for Synthesis and Pharmaceutical Research


N-(3-Aminophenyl)sulfamide (CAS: 145878-34-8, molecular formula: C₆H₉N₃O₂S, MW: 187.22) is a primary aromatic amine functionalized with a terminal sulfamide (-NHSO₂NH₂) group at the meta position of the phenyl ring [1][2]. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and chemical biology research, where the combination of a nucleophilic aromatic amine and a hydrogen-bonding sulfamide moiety enables diverse downstream functionalization [3].

Why N-(3-Aminophenyl)sulfamide Cannot Be Substituted with Generic Aryl Amines or Sulfonamides


Substitution of N-(3-aminophenyl)sulfamide with structurally similar aryl amines or sulfonamides is not chemically equivalent due to three distinguishing molecular features. First, the sulfamide group (-NHSO₂NH₂) differs fundamentally from the sulfonamide group (-SO₂NH₂) in both hydrogen-bonding capacity and zinc-binding pharmacophore geometry, as established in carbonic anhydrase inhibitor studies where sulfamides and sulfonamides exhibit distinct binding modes and potency profiles [1]. Second, the meta-amino substitution pattern on the phenyl ring confers a unique vector and electronic distribution for downstream derivatization compared to ortho- or para-amino analogs, which is critical for generating structurally defined sulfamide libraries [2]. Third, the presence of both a free primary aromatic amine and a terminal sulfamide group enables orthogonal functionalization strategies that are unavailable in simpler mono-functional analogs [3].

N-(3-Aminophenyl)sulfamide (CAS 145878-34-8): Quantitative Differentiation Evidence for Procurement


Structural Uniqueness: Meta-Amino Sulfamide vs. Ortho/Para Positional Isomers

N-(3-Aminophenyl)sulfamide contains the amino group at the meta (3-) position relative to the sulfamide attachment point, which distinguishes it from ortho- (2-) and para- (4-) aminophenyl sulfamide positional isomers. In sulfamide-based drug design, the meta substitution pattern produces different electronic and steric environments that affect downstream coupling efficiency and final ligand geometry [1]. This positional specificity cannot be replicated by using 4-aminophenyl sulfamide or 2-aminophenyl sulfamide without altering the three-dimensional orientation of the functional handle .

Medicinal Chemistry Synthetic Chemistry Building Block

Sulfamide vs. Sulfonamide Zinc-Binding Group Pharmacophore Differentiation

The sulfamide group (-NHSO₂NH₂) in N-(3-aminophenyl)sulfamide differs mechanistically from the sulfonamide group (-SO₂NH₂) as a zinc-binding pharmacophore. Crystallographic studies of human carbonic anhydrase II complexes have demonstrated that sulfamide and sulfamic acid (sulfamate) groups exhibit distinct binding geometries and hydrogen-bonding networks within the enzyme active site, despite being bioisosteric [1]. Furthermore, sulfamide-containing inhibitors show approximately 10-fold better enzyme inhibitory properties compared to shorter sulfonamide-only molecules against multiple human carbonic anhydrase isoforms when both zinc-binding groups are present [2].

Carbonic Anhydrase Enzyme Inhibition Zinc-Binding Group

Synthetic Versatility: Orthogonal Functionalization via Aromatic Amine and Sulfamide Moieties

N-(3-Aminophenyl)sulfamide provides two chemically distinct reactive handles for orthogonal functionalization: a nucleophilic primary aromatic amine and a terminal sulfamide group. Unlike simpler building blocks such as aniline (aminobenzene) which offers only a single amine handle, or sulfanilamide (4-aminobenzenesulfonamide) which lacks the terminal sulfamide NH₂ group for further modification, this compound enables sequential or parallel derivatization strategies essential for generating structurally diverse compound libraries [1][2]. The sulfamide moiety has been employed extensively in organic synthesis to discover probes and drugs across multiple therapeutic areas including cancer, HIV, antiviral applications, and diabetes .

Synthetic Chemistry Library Synthesis Parallel Chemistry

Patent-Documented Utility in Targeted Protein Degradation and CAR-T Cell Therapy Modulation

Patent literature identifies N-(3-aminophenyl)sulfamide and related sulfamide derivatives as key structural motifs in compounds designed for two distinct high-value therapeutic modalities. First, sulfamide-containing compounds have been disclosed as SMYD3 protein inhibitors, with IC50 values of 32 nM in enzymatic assays and cellular EC50 values of 183 nM, where the sulfamide group functions as a critical zinc-binding element [1]. Second, patent applications describe the use of amino-substituted phenyl sulfamide compounds for modulating CAR-T cell activity and reducing off-target toxicity in cancer immunotherapy [2][3]. In contrast, simpler aniline derivatives lacking the sulfamide moiety are not documented in these advanced therapeutic contexts.

Targeted Protein Degradation CAR-T Cell Therapy Immuno-oncology

Theoretical Physicochemical Properties: Calculated pKa and Lipophilicity Profile

N-(3-Aminophenyl)sulfamide exhibits calculated physicochemical properties that differentiate it from structurally related building blocks. The compound has a calculated acid pKa of 10.76, LogD (pH 7.4) of -0.94, and a polar surface area (PSA) of 98.21 Ų [1]. In comparison, 4-aminobenzenesulfonamide (sulfanilamide) has a higher LogP (0.89) and different ionization behavior due to the sulfonamide vs. sulfamide difference [2]. The lower lipophilicity of N-(3-aminophenyl)sulfamide may confer different solubility and permeability characteristics for downstream compounds. The compound satisfies Lipinski's Rule of Five (true) with molecular weight 187.22 Da, 3 hydrogen bond donors, and 4 hydrogen bond acceptors [1].

ADME Prediction Physicochemical Properties Drug-likeness

N-(3-Aminophenyl)sulfamide (CAS 145878-34-8): Validated Research Application Scenarios


Synthesis of Sulfamide-Containing Carbonic Anhydrase Inhibitor Libraries

Research groups developing carbonic anhydrase inhibitors can utilize N-(3-aminophenyl)sulfamide as a key building block to install the sulfamide zinc-binding group, which has been shown to provide approximately 10-fold enhanced enzyme inhibition compared to sulfonamide-only compounds [1]. The free aromatic amine allows for further derivatization to modulate isoform selectivity.

Construction of Targeted Protein Degradation (TPD) and Epigenetic Probe Molecules

Medicinal chemistry teams pursuing SMYD3 inhibitors or related epigenetic targets can employ this compound as a core scaffold element. Patent and BindingDB data document sulfamide-containing molecules achieving IC50 values of 32 nM against SMYD3, with cellular activity (EC50 = 183 nM) in HEK293 cells, validating the sulfamide motif for this target class [2].

Parallel Synthesis of Diverse Sulfamide-Derived Compound Libraries

The orthogonal reactivity of the aromatic amine and sulfamide groups enables efficient parallel library synthesis via sequential functionalization. This dual-handle architecture reduces synthetic steps compared to building libraries from mono-functional precursors, making it suitable for high-throughput medicinal chemistry campaigns requiring structural diversity [3].

Development of CAR-T Cell Activity Modulators for Immuno-Oncology Research

Investigators working on next-generation CAR-T cell therapies requiring controlled T cell activation or reduced off-target toxicity can incorporate N-(3-aminophenyl)sulfamide-derived intermediates, as patent literature specifically identifies amino-substituted phenyl sulfamides in methods for modulating CAR-T cell activity [4].

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